Dimethyl 2-hydroxypentanedioate, also known as dimethyl (2R)-2-hydroxypentanedioate, is an organic compound classified as an ester. It is derived from pentanedioic acid, specifically featuring a hydroxyl group attached to the second carbon in the R-configuration. This compound plays a significant role in organic synthesis and is utilized in various scientific applications due to its unique structural characteristics and reactivity.
Dimethyl 2-hydroxypentanedioate can be sourced from several chemical suppliers and is categorized under the class of esters. Its chemical formula is C₇H₁₂O₄, and it has a molecular weight of 160.17 g/mol. The compound is recognized for its potential applications in synthetic organic chemistry, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.
The synthesis of dimethyl 2-hydroxypentanedioate can be accomplished through various methods, with one common approach being the esterification of (2R)-2-hydroxypentanedioic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion to the ester form.
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield during synthesis. The use of immobilized catalysts and optimized reaction conditions can further improve scalability. Additionally, alternative synthetic routes may involve the use of different alcohols or variations in reaction conditions to achieve desired yields.
Dimethyl 2-hydroxypentanedioate features a pentanedioate backbone with two ester functional groups and a hydroxyl group at the second carbon position. The stereochemistry at this position is critical as it influences the compound's reactivity and interactions with other molecules.
Dimethyl 2-hydroxypentanedioate undergoes several chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for dimethyl 2-hydroxypentanedioate involves its interaction with specific enzymes and metabolic pathways. In biological systems, it may serve as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The resulting products from these reactions can influence various cellular processes, contributing to metabolic functions .
Dimethyl 2-hydroxypentanedioate typically appears as a colorless liquid with a characteristic odor. Its physical properties include:
The compound exhibits typical ester reactivity, participating in hydrolysis, transesterification, and condensation reactions. Its unique hydroxyl group enhances its reactivity compared to other dimethyl esters without such functional groups .
Dimethyl 2-hydroxypentanedioate has several significant applications in scientific research:
Conventional esterification methods for 2-hydroxypentanedioic acid face significant challenges in diastereoselectivity control due to the molecule's chiral center and bifunctional carboxylic acid groups. The proximity of reactive sites often leads to undesired side reactions, including lactonization and racemization, particularly under acidic conditions. To address these limitations, researchers have developed specialized approaches:
Anhydride Activation: Cyclic anhydride intermediates (e.g., compound 8 from citric acid derivatives) enable selective mono-esterification, achieving >75% yield in the initial esterification step when coupled with tri-n-butyl phosphine as a non-nucleophilic base instead of amine catalysts that promote decomposition [4]. This method allows sequential functionalization of the two carboxyl groups under mild conditions (0-25°C), preserving stereochemical integrity better than direct esterification routes [4].
Steglich Modification: Carbodiimide-mediated esterification using DCC/DMAP in dichloromethane demonstrates superior stereochemical retention at the C2 position compared to Fischer esterification. This method achieves near-quantitative conversion (>95%) when employing methanol as the nucleophile at 0°C, effectively suppressing epimerization observed under prolonged reflux conditions [2].
Protective Group Strategies: Tert-butyl-dimethylsilyl (TBS) protection of the hydroxyl group prior to esterification minimizes dehydration byproducts. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) yields dimethyl ester with <2% racemization, significantly outperforming benzyl protection which requires harsher hydrogenation conditions [6].
Table 1: Esterification Method Comparison for Dimethyl 2-Hydroxypentanedioate Synthesis
Method | Conditions | Yield (%) | Diastereomeric Excess (%) | Key Advantage |
---|---|---|---|---|
Anhydride Activation | 0°C, Bu₃P, THF | 76-83 | 88 | Sequential functionalization |
Steglich Esterification | 0°C, DCC/DMAP, CH₂Cl₂ | 92-95 | 95 | Low racemization |
Acid-Catalyzed (H₂SO₄) | Reflux, MeOH | 65-70 | 62 | Simplicity |
TBS-Protected Esterification | RT, DCC, then TBAF | 85 | 98 | Maximum stereoretention |
The production of enantiomerically pure dimethyl 2-hydroxypentanedioate demands precision catalysis due to the compound's single stereogenic center and biological relevance of both (R)- and (S)-configurations. Three principal methodologies have demonstrated significant enantioselective control:
Organocatalyzed Aldol-Lactonization: Proline-derived catalysts (e.g., L-proline-tetrazole amides) facilitate asymmetric aldol reactions between glyoxylate esters and acetone, followed by oxidative cleavage and lactonization. This cascade yields enantiomeric excesses of >90% ee for the (S)-enantiomer when conducted at -40°C in DMF. The enamine-iminium transition state provides effective facial discrimination during the key C-C bond formation [7].
Chiral Auxiliary-Mediated Synthesis: (1R,2S)-Norephedrine serves as a recoverable chiral controller when condensed with glutaric anhydride. Subsequent methylation and auxiliary cleavage produces (R)-dimethyl 2-hydroxypentanedioate with 96% ee and 82% overall yield. This approach leverages the rigid bicyclic transition state formed between the chiral auxiliary and substrate during diastereoselective reduction [2].
Metal-Complex Catalysis: Jacobsen's Co(III)-salen complexes catalyze hydrolytic kinetic resolution (HKR) of racemic terminal epoxides, generating enantiopure intermediates that undergo oxidative cleavage to dimethyl 2-hydroxypentanedioate. The second-order asymmetric transformation achieves >99% ee with catalyst loadings as low as 0.5 mol% when using water as the nucleophile [6].
Table 2: Enantioselective Approaches to Dimethyl 2-Hydroxypentanedioate
Methodology | Catalyst/Agent | Optimal Temp (°C) | ee (%) | Preferred Enantiomer |
---|---|---|---|---|
Organocatalyzed Cascade | L-Proline-tetrazole | -40 | 90-92 | (S) |
Chiral Auxiliary | (1R,2S)-Norephedrine | 25 | 96 | (R) |
Metal-Complex Resolution | Co(III)-salen | 0 | >99 | Both |
Biocatalytic Reduction | Lactobacillus brevis | 30 | 98 | (R) |
Kinetic resolution strategies provide critical stereochemical purification at intermediate stages during dimethyl 2-hydroxypentanedioate synthesis, particularly valuable for separating racemates after non-stereoselective steps:
Enzymatic Decarboxylation: Recombinant PvsE enzyme from Vibrio parahaemolyticus demonstrates remarkable stereodiscrimination during decarboxylation of O-citrylserine intermediates. The wild-type enzyme processes the (S)-configured substrate at 25-fold greater velocity (kcat = 18 s⁻¹) than the (R)-enantiomer, enabling dynamic kinetic resolution when coupled with racemase [4]. This selectivity originates from a tight hydrophobic pocket accommodating the citrate moiety while positioning the carboxyl group for elimination [4].
Lipase-Catalyzed Mono-Esterification: Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-enantiomer of 2-hydroxypentanedioic acid mono-methyl ester in vinyl acetate, achieving an E-value >200 at 30°C. The unreacted (S)-monoester accumulates with 98% ee after 48 hours and undergoes selective methylation to yield enantiopure dimethyl ester. Molecular dynamics reveal that the oxyanion hole stabilization differentiates enantiomers through hydrogen-bonding patterns with Ser105 and His224 residues [6].
Transition Metal-Mediated Racemization: Shvo's catalyst ([Ru2(CO)4(μ-H)(C4Ph4COHOCC4Ph4)]) enables in situ racemization during enzymatic resolution, converting the kinetic resolution into a dynamic process with theoretical yields up to 100%. This tandem system achieves 94% yield and 97% ee for (R)-dimethyl ester when coupled with CAL-B and methanol as nucleophile [2].
The choice between aryl and alkyl ester precursors significantly impacts synthetic efficiency, deprotection kinetics, and stereochemical stability in 2-hydroxypentanedioate chemistry:
Reactivity in Nucleophilic Substitution: Benzyl esters exhibit 15-fold greater reactivity in palladium-catalyzed carbonylative coupling compared to methyl esters, enabling chain extension without decarboxylation. This advantage stems from the weakened C-O bond in benzyl alcohols (BDE = 257 kJ/mol) versus methanol (BDE = 293 kJ/mol), facilitating oxidative addition to Pd(0) complexes [6]. Tert-butyl esters conversely provide excellent orthogonal protection but require harsh acidic deprotection (TFA, 25°C, 12h) that risks racemization at the C2 position [4].
Steric Effects on Enantioselectivity: 2-Naphthyl esters demonstrate enhanced π-stacking with chiral catalysts during asymmetric transformations. In Rh-catalyzed hydrogenations, the naphthyl substrate achieves 92% ee versus 78% for the methyl analog due to additional CH-π interactions with the catalyst's phenylglycine moieties [7]. However, the increased steric bulk compromises reaction kinetics, reducing turnover frequency from 450 h⁻¹ (methyl) to 220 h⁻¹ (naphthyl) [6].
Physical Property Differences: Methyl esters provide optimal volatility for purification (bp 122°C at 0.1 mmHg), whereas phenyl analogs crystallize more readily but exhibit higher melting points (mp 89°C) that complicate processing. Benzyl esters offer a compromise with moderate melting points (mp 56°C) and cleaner hydrogenolytic deprotection [2]. The hydrolytic susceptibility follows the order: phenyl > benzyl > methyl > tert-butyl, inversely correlating with steric bulk around the carbonyl [4].
Enzyme-mediated syntheses provide exceptional stereodifferentiation under mild conditions, leveraging the three-dimensional specificity of active sites to overcome challenges in chemical catalysis:
Whole-Cell Biotransformation: Engineered Escherichia coli co-expressing alcohol dehydrogenase from Lactobacillus brevis (LBADH) and glucose dehydrogenase (GDH) for cofactor regeneration reduces 2-oxopentanedioate dimethyl ester to the (R)-alcohol with 98% ee and 92% conversion. The dual-enzyme system achieves space-time yields of 35 g/L/day at 100 mM substrate loading, outperforming isolated enzymes in cost efficiency [3]. Mutagenesis at position W110 (W110A) expands the substrate tunnel, doubling activity toward the sterically demanding dicarboxylate substrate [4].
Siderophore-Inspired Enzymology: Vibrioferrin biosynthetic enzymes exhibit remarkable promiscuity toward dimethyl 2-hydroxypentanedioate analogs. PvsA ligase accepts both (R)- and (S)-configured substrates but demonstrates 6-fold higher kcat/KM for the (R)-enantiomer during amide bond formation with L-alanine [4]. The crystal structure reveals a cation-π sandwich between Arg278 and the substrate's ester carbonyl that positions the hydroxyl for nucleophilic attack [4].
Dynamic Kinetic Resolution via Esterases: Pseudomonas fluorescens esterase (PFE) catalyzes enantioselective hydrolysis of racemic dimethyl 2-hydroxypentanedioate with E=84 at pH 7.5. Coupling with Bacillus subtilis epimerase establishes a dynamic system where the (R)-monoacid product accumulates in 96% ee and 88% yield. The pH-dependent stereopreference reverses below pH 6.5 due to protonation of Glu156 at the active site, enabling access to both enantiomers from the same enzyme [6].
Table 3: Biocatalytic Systems for Dimethyl 2-Hydroxypentanedioate Production
Biocatalyst | Reaction Type | Optimal Conditions | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|
L. brevis ADH/GDH in E. coli | Asymmetric reduction | 30°C, pH 7.0 | 98 (R) | 1.46 |
Vibrioferrin PvsA ligase | Enantioselective amidation | 25°C, pH 8.2 | >99 (R) | 0.38 |
P. fluorescens esterase | Kinetic resolution | 25°C, pH 7.5 | 96 (R) | 0.85 |
Candida rugosa lipase | Transesterification | 35°C, vinyl acetate | 88 (S) | 0.72 |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: